Cas no 249515-06-8 (4-(benzyloxy)-3,5-dibromobenzaldehyde)
4-(benzyloxy)-3,5-dibromobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3,5-dibromo-4-phenylmethoxybenzaldehyde
- ZINC01410684
- 4-benzyloxy-3,5-dibromobenzaldehyde
- 4-(benzyloxy)-3,5-dibromobenzaldehyde
- AC1LSSY4
- CTK7H8521
- 4-Benzyloxy-3,5-dibrom-benzaldehyd
- SBB035993
- AC1Q24KF
- STK398333
- 4-Benzyloxy-3,5-dibromo-benzaldehyde
- BBL023202
- ZINC01410684; 4-benzyloxy-3,5-dibromobenzaldehyde; 4-(benzyloxy)-3,5-dibromobenzaldehyde; AC1LSSY4; CTK7H8521; 4-Benzyloxy-3,5-dibrom-benzaldehyd; SBB035993; AC1Q24KF; STK398333; 4-Benzyloxy-3,5-dibromo-benzaldehyde; BBL023202; 4-benzyloxy-3,5-dibromo-benzaldehyde;
- AKOS000290596
- VS-07353
- 4-benzyloxy-3,5-dibromo-benzaldehyde, AldrichCPR
- EN300-05336
- E89551
- 249515-06-8
- SCHEMBL3955227
- MFCD01169252
- DTXSID20363467
- Z56900795
- CS-0193400
- ZJA51506
-
- MDL: MFCD01169252
- Inchi: 1S/C14H10Br2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: IMYYDKQPNKYZQR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C=C(C=1OCC1C=CC=CC=1)Br
Computed Properties
- Exact Mass: 369.90271g/mol
- Monoisotopic Mass: 367.90475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 26.3Ų
4-(benzyloxy)-3,5-dibromobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB384631-1 g |
4-(Benzyloxy)-3,5-dibromobenzaldehyde |
249515-06-8 | 1g |
€258.30 | 2023-04-25 | ||
| abcr | AB384631-5 g |
4-(Benzyloxy)-3,5-dibromobenzaldehyde |
249515-06-8 | 5g |
€794.10 | 2023-04-25 | ||
| abcr | AB384631-10 g |
4-(Benzyloxy)-3,5-dibromobenzaldehyde |
249515-06-8 | 10g |
€1315.60 | 2023-04-25 | ||
| abcr | AB384631-1g |
4-(Benzyloxy)-3,5-dibromobenzaldehyde |
249515-06-8 | 1g |
€258.30 | 2023-09-05 | ||
| abcr | AB384631-5g |
4-(Benzyloxy)-3,5-dibromobenzaldehyde; . |
249515-06-8 | 5g |
€268.30 | 2025-02-22 | ||
| abcr | AB384631-10g |
4-(Benzyloxy)-3,5-dibromobenzaldehyde; . |
249515-06-8 | 10g |
€418.50 | 2025-02-22 | ||
| Enamine | EN300-05336-0.1g |
4-(benzyloxy)-3,5-dibromobenzaldehyde |
249515-06-8 | 95% | 0.1g |
$54.0 | 2023-10-28 | |
| Enamine | EN300-05336-0.25g |
4-(benzyloxy)-3,5-dibromobenzaldehyde |
249515-06-8 | 95% | 0.25g |
$77.0 | 2023-10-28 | |
| Enamine | EN300-05336-0.5g |
4-(benzyloxy)-3,5-dibromobenzaldehyde |
249515-06-8 | 95% | 0.5g |
$140.0 | 2023-10-28 | |
| Enamine | EN300-05336-1.0g |
4-(benzyloxy)-3,5-dibromobenzaldehyde |
249515-06-8 | 95% | 1g |
$212.0 | 2023-04-29 |
4-(benzyloxy)-3,5-dibromobenzaldehyde Suppliers
4-(benzyloxy)-3,5-dibromobenzaldehyde Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Additional information on 4-(benzyloxy)-3,5-dibromobenzaldehyde
Introduction to 4-(benzyloxy)-3,5-dibromobenzaldehyde (CAS No: 249515-06-8) and Its Emerging Applications in Chemical Biology
4-(benzyloxy)-3,5-dibromobenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 249515-06-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This aromatic aldehyde derivative features a benzaldehyde core substituted with two bromine atoms at the 3 and 5 positions, further functionalized with a benzyloxy group at the 4-position. Such a molecular architecture makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.
The structural motif of 4-(benzyloxy)-3,5-dibromobenzaldehyde combines the reactivity of aldehydes with the electronic effects of bromine and benzyloxy groups. The presence of bromine atoms enhances electrophilic aromatic substitution reactions, making it a valuable precursor for constructing more complex heterocyclic compounds. Meanwhile, the benzyloxy group introduces stability and modularity, allowing for further derivatization through nucleophilic aromatic substitution or condensation reactions. These characteristics have positioned this compound as a key building block in medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of aryl aldehydes due to their ability to interact with biological targets such as enzymes and receptors. 4-(benzyloxy)-3,5-dibromobenzaldehyde has been investigated for its possible role in designing small-molecule inhibitors targeting various diseases. For instance, studies have highlighted its utility in generating derivatives that exhibit antimicrobial and anti-inflammatory properties. The brominated aromatic ring system is particularly noteworthy, as it can be selectively modified to produce compounds with enhanced binding affinity to biological macromolecules.
One of the most compelling aspects of 4-(benzyloxy)-3,5-dibromobenzaldehyde is its application in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with several diseases, including cancer. Researchers have leveraged the compound’s aldehyde functionality to develop chelating agents that can covalently bind to kinase active sites. Preliminary studies suggest that derivatives of this compound show promise in disrupting aberrant signaling pathways by inhibiting specific kinases. This approach aligns with the broader trend in drug discovery toward targeted therapies that minimize off-target effects.
The benzyloxy group in 4-(benzyloxy)-3,5-dibromobenzaldehyde also plays a crucial role in modulating drug-like properties such as solubility and metabolic stability. By serving as a hydrophobic anchor while allowing for further functionalization, this moiety contributes to improving pharmacokinetic profiles. This is particularly important in medicinal chemistry, where optimizing these properties is often critical for advancing candidates into clinical trials. Recent advances in computational chemistry have further facilitated the rational design of derivatives by predicting how modifications at the benzyloxy and bromine positions will influence biological activity.
Another emerging area where 4-(benzyloxy)-3,5-dibromobenzaldehyde has found utility is in materials science. The compound’s ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing conjugated polymers used in organic electronics. These polymers exhibit properties such as high charge carrier mobility, making them suitable for applications like organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromine substituents facilitate palladium-catalyzed reactions such as Suzuki-Miyaura couplings, enabling the construction of complex polymer architectures with tailored optoelectronic characteristics.
The synthesis of 4-(benzyloxy)-3,5-dibromobenzaldehyde itself presents an interesting challenge due to the need for regioselective functionalization of the benzaldehyde core. Traditional methods often require multi-step sequences involving protection-deprotection strategies to achieve the desired substitution pattern. However, recent innovations in synthetic methodology have streamlined this process by employing transition-metal-catalyzed reactions that proceed under milder conditions. For example, copper-mediated cross-coupling reactions have been successfully applied to introduce both bromine atoms and the benzyloxy group efficiently.
The versatility of 4-(benzyloxy)-3,5-dibromobenzaldehyde extends beyond its role as an intermediate; it also serves as a scaffold for developing probes used in biochemical research. By incorporating fluorophores or affinity tags at strategic positions derived from this compound, researchers can create tools for studying protein-protein interactions or enzyme mechanisms. Such probes are indispensable in understanding complex biological networks and have applications ranging from basic research to drug discovery pipelines.
In conclusion,4-(benzyloxy)-3,5-dibromobenzaldehyde (CAS No: 249515-06-8) represents a fascinating compound with broad utility across multiple disciplines. Its unique structural features make it an invaluable asset for synthetic chemists seeking to build complex molecules, while its pharmacological potential positions it as a promising candidate for future therapeutic agents. As research continues to uncover new applications—ranging from medicine to advanced materials—this compound is poised to remain at the forefront of innovation in chemical biology.
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